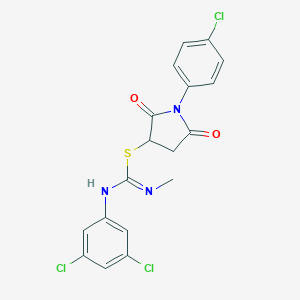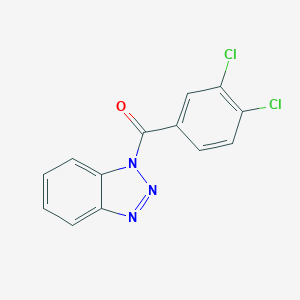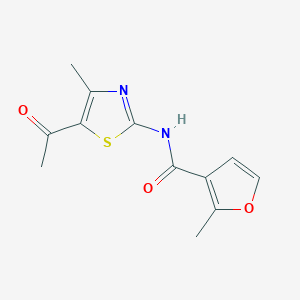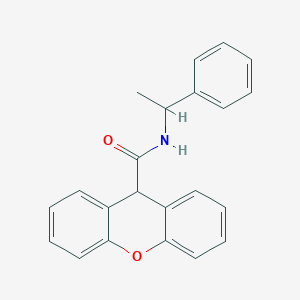![molecular formula C20H19ClN2OS2 B335231 (1E)-N-(3-CHLORO-4-METHYLPHENYL)-7-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B335231.png)
(1E)-N-(3-CHLORO-4-METHYLPHENYL)-7-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-(3-CHLORO-4-METHYLPHENYL)-7-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(3-CHLORO-4-METHYLPHENYL)-7-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. The key steps include the formation of the quinoline core, introduction of the dithiolo group, and subsequent functionalization with chloro, methoxy, and dimethyl groups. Common reagents used in these reactions include aniline derivatives, sulfur sources, and various chlorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(3-CHLORO-4-METHYLPHENYL)-7-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing
Properties
Molecular Formula |
C20H19ClN2OS2 |
|---|---|
Molecular Weight |
403 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-7-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H19ClN2OS2/c1-11-5-6-12(9-15(11)21)22-19-17-14-8-7-13(24-4)10-16(14)23-20(2,3)18(17)25-26-19/h5-10,23H,1-4H3 |
InChI Key |
KFZOUGJVNAEBJU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C2C3=C(C(NC4=C3C=CC(=C4)OC)(C)C)SS2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=C(C(NC4=C3C=CC(=C4)OC)(C)C)SS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE](/img/structure/B335151.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B335154.png)


![ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335160.png)

![Ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B335163.png)
![METHYL 3-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B335165.png)
![Butyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B335167.png)

![2-(benzylsulfanyl)-3-cyclopentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B335170.png)
![Ethyl 6-tert-butyl-2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335171.png)
![5-[(4-iodoanilino)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B335172.png)
